(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2/c1-14-8-5-6-9-18(14)27-23(31)21-16(3)26-25-30(22(21)19-10-7-11-33-19)24(32)20(34-25)12-17-13-29(4)28-15(17)2/h5-13,22H,1-4H3,(H,27,31)/b20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEIOOONXBMPJD-UDWIEESQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CN(N=C5C)C)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CN(N=C5C)C)/S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of bioactive molecules characterized by their complex structure and potential therapeutic applications. This article reviews its biological activities, synthesis, and relevant case studies.
Structural Characteristics
The compound features a thiazolo-pyrimidine core fused with a pyrazole moiety, which is known for its pharmacological significance. The presence of substituents such as thiophene and o-tolyl enhances its biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, thiazole and pyrazole derivatives have been shown to exhibit significant antibacterial effects against various pathogens. In vitro evaluations revealed that derivatives similar to our compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| 13 | 0.30 | Bactericidal |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of thiazolo-pyrimidine derivatives have been extensively studied. For example, compounds derived from similar scaffolds exhibited potent antitumor activity in glioblastoma cell lines, with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.
Case Study: Cytotoxicity in Tumor Cell Lines
A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. Among the tested compounds, several demonstrated IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit critical enzymes involved in bacterial resistance mechanisms. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests that the compound may serve as a lead in developing new antibiotics or antiprotozoal agents.
The biological activity of the compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and π-stacking interactions facilitated by its aromatic rings. Molecular docking studies have indicated favorable binding affinities with target proteins involved in microbial resistance pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and selected analogs:
Key Observations :
- Position 2 : The target compound’s pyrazolylmethylene group (electron-rich due to dimethyl substitution) contrasts with benzylidene (e.g., trimethoxy or fluoro-substituted) or carbonyl-containing groups in analogs. This likely enhances π-π stacking interactions and metabolic stability .
- Position 6 : The carboxamide moiety (vs. ester in analogs) may increase hydrogen-bonding capacity and bioavailability .
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data are available, but analogs (e.g., ) show a puckered pyrimidine ring (flattened boat conformation) with deviations of ~0.224 Å from planarity. The dihedral angle between the thiazolo-pyrimidine core and aryl substituents (e.g., 80.94° in ) suggests steric and electronic modulation of molecular packing.
- Hydrogen Bonding : Carboxamide derivatives (like the target) are expected to form stronger C=O···H–N/C interactions than ester analogs, which rely on weaker C–H···O bonds for crystal stabilization .
Pharmacological Implications
While bioactivity data for the target compound are sparse, structurally related compounds provide insights:
- Thiophene vs. Phenyl : Thiophene-containing analogs show enhanced activity against tyrosine kinases due to sulfur’s electronegativity and polarizability .
- Carboxamide vs. Ester : Carboxamides generally exhibit improved membrane permeability and target affinity compared to esters, as seen in kinase inhibitors .
Q & A
Basic: What are the standard synthetic protocols and characterization methods for this thiazolo[3,2-a]pyrimidine derivative?
Answer:
Synthesis typically involves intramolecular cyclization or condensation reactions . For example:
- Step 1 : React a thioxo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with a substituted aldehyde (e.g., 1,3-dimethylpyrazole-4-carbaldehyde) under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using ¹H/¹³C NMR spectroscopy (e.g., characteristic olefinic proton signals at δ 7.2–7.8 ppm for the (E)-configured exocyclic double bond) .
- Step 3 : Purify via recrystallization from ethyl acetate/ethanol mixtures .
Basic: What key parameters optimize the yield of this compound during synthesis?
Answer:
Critical parameters include:
- Temperature : Prolonged reflux (~8–10 hours at 110–120°C) ensures complete cyclization .
- Catalysts : Sodium acetate facilitates Knoevenagel condensation by deprotonating active methylene groups .
- Solvent systems : Glacial acetic acid enhances electrophilicity of the aldehyde, while anhydrous conditions minimize hydrolysis .
Advanced: How can X-ray crystallography resolve the stereochemical and supramolecular features of this compound?
Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
- Key findings : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane). Dihedral angles between fused rings (e.g., 80.94° for thiazole-pyrimidine vs. benzene) reveal steric effects .
- Hydrogen bonding : Analyze C–H···O interactions (e.g., R₂²(8) graph sets) to explain crystal packing .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Substituent effects : Replace the thiophen-2-yl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance antimicrobial activity. Conversely, 4-hydroxyphenyl groups improve solubility but reduce metabolic stability .
- Bioassays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Correlate activity with logP values to assess lipophilicity .
Advanced: How should researchers address contradictions in biological activity data across analogues?
Answer:
- Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., substituent electronic effects vs. steric bulk). Use response surface methodology (RSM) to optimize reaction conditions .
- Data validation : Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .
Advanced: What role do non-covalent interactions play in the supramolecular assembly of this compound?
Answer:
- Graph set analysis : Identify D(2,2) motifs from C–H···O/N interactions to map hydrogen-bonding networks .
- π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings (e.g., pyrazole and thiophene) to assess stacking contributions .
- Solvent effects : Polar solvents (e.g., DMF) disrupt weak interactions, leading to polymorphic variations .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use ethyl acetate/ethanol (3:2 v/v) to remove unreacted aldehydes or byproducts .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) for challenging separations .
Advanced: How can computational methods predict the E/Z configuration of the exocyclic double bond?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
